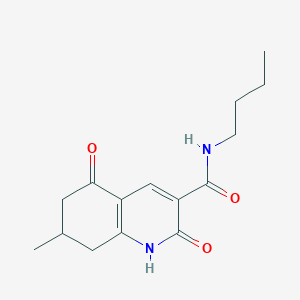![molecular formula C11H9F2N3O2S B5320614 3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole, commonly known as BDTMT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. BDTMT is a triazole derivative that possesses unique chemical properties, making it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology.
作用機序
BDTMT exerts its biological effects through the inhibition of enzymes that play a role in the production of ROS. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. By inhibiting the production of ROS, BDTMT can potentially prevent or treat diseases that are caused by oxidative stress.
Biochemical and Physiological Effects:
BDTMT has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. Additionally, BDTMT has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using BDTMT in lab experiments is its unique chemical properties, which make it a valuable tool for researchers in various fields. Additionally, BDTMT is relatively easy to synthesize and purify, making it readily available for research purposes. One of the limitations of using BDTMT in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of BDTMT. One potential direction is the further optimization of BDTMT as a fluorescent probe for the detection of ROS in cells. Another direction is the development of BDTMT-based metal complexes for use in catalytic reactions. Additionally, further research is needed to fully understand the potential therapeutic applications of BDTMT in the treatment of cancer and other diseases.
In conclusion, BDTMT is a valuable tool for researchers in various scientific fields due to its unique chemical properties and potential applications. Further research is needed to fully understand the potential of BDTMT and to develop new applications for this promising compound.
合成法
BDTMT can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction results in the formation of BDTMT, which can be purified using chromatography techniques.
科学的研究の応用
BDTMT has been extensively studied for its potential use in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, BDTMT has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. In biology, BDTMT has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In pharmacology, BDTMT has been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(difluoromethylsulfanyl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c1-16-9(14-15-11(16)19-10(12)13)6-2-3-7-8(4-6)18-5-17-7/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUKFMTFBKEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC(F)F)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)
![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)

![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
